

SerpinB9 Gene Expression in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: ZK-PI-9

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This technical guide provides an in-depth overview of the SerpinB9 gene and protein expression across various human tissues. SerpinB9, also known as Protease Inhibitor 9 (PI-9), is a critical intracellular inhibitor of Granzyme B (GzmB), a key effector molecule in cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated apoptosis.[1][2][3] Understanding the tissue-specific expression of SerpinB9 is crucial for research in immunology, oncology, and the development of novel therapeutic strategies. Overexpression of SerpinB9 is a known mechanism of immune evasion in cancer.[3]

Data Presentation

SerpinB9 (PI-9) Gene Expression in Human Tissues

The following table summarizes the median gene expression of SerpinB9 in Transcripts Per Million (TPM) across a comprehensive range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) portal. This data provides a quantitative measure of gene transcription levels.

Tissue	Median TPM
Adipose - Subcutaneous	1.84
Adipose - Visceral (Omentum)	1.58
Adrenal Gland	2.39
Artery - Aorta	2.01
Artery - Coronary	1.63
Artery - Tibial	2.53
Bladder	2.13
Brain - Amygdala	0.28
Brain - Anterior cingulate cortex (BA24)	0.31
Brain - Caudate (basal ganglia)	0.33
Brain - Cerebellar Hemisphere	0.13
Brain - Cerebellum	0.12
Brain - Cortex	0.35
Brain - Frontal Cortex (BA9)	0.34
Brain - Hippocampus	0.28
Brain - Hypothalamus	0.49
Brain - Nucleus accumbens (basal ganglia)	0.33
Brain - Putamen (basal ganglia)	0.32
Brain - Spinal cord (cervical c-1)	0.29
Brain - Substantia nigra	0.28
Breast - Mammary Tissue	1.51
Cells - EBV-transformed lymphocytes	29.80
Cells - Transformed fibroblasts	4.02

Cervix - Ectocervix	3.51
Cervix - Endocervix	4.31
Colon - Sigmoid	1.45
Colon - Transverse	1.34
Esophagus - Gastroesophageal Junction	1.61
Esophagus - Mucosa	1.83
Esophagus - Muscularis	0.84
Fallopian Tube	5.30
Heart - Atrial Appendage	0.98
Heart - Left Ventricle	0.89
Kidney - Cortex	1.33
Liver	1.29
Lung	3.20
Minor Salivary Gland	2.14
Muscle - Skeletal	0.41
Nerve - Tibial	1.25
Ovary	4.08
Pancreas	1.39
Pituitary	1.57
Prostate	1.67
Skin - Not Sun Exposed (Suprapubic)	1.96
Skin - Sun Exposed (Lower leg)	2.80
Small Intestine - Terminal Ileum	2.94
Spleen	17.50

Stomach	1.70
Testis	3.01
Thyroid	1.67
Uterus	3.55
Vagina	3.86
Whole Blood	7.94

Data sourced from the GTEx Portal on December 7, 2025.

SerpinB9 Protein Expression in Human Tissues

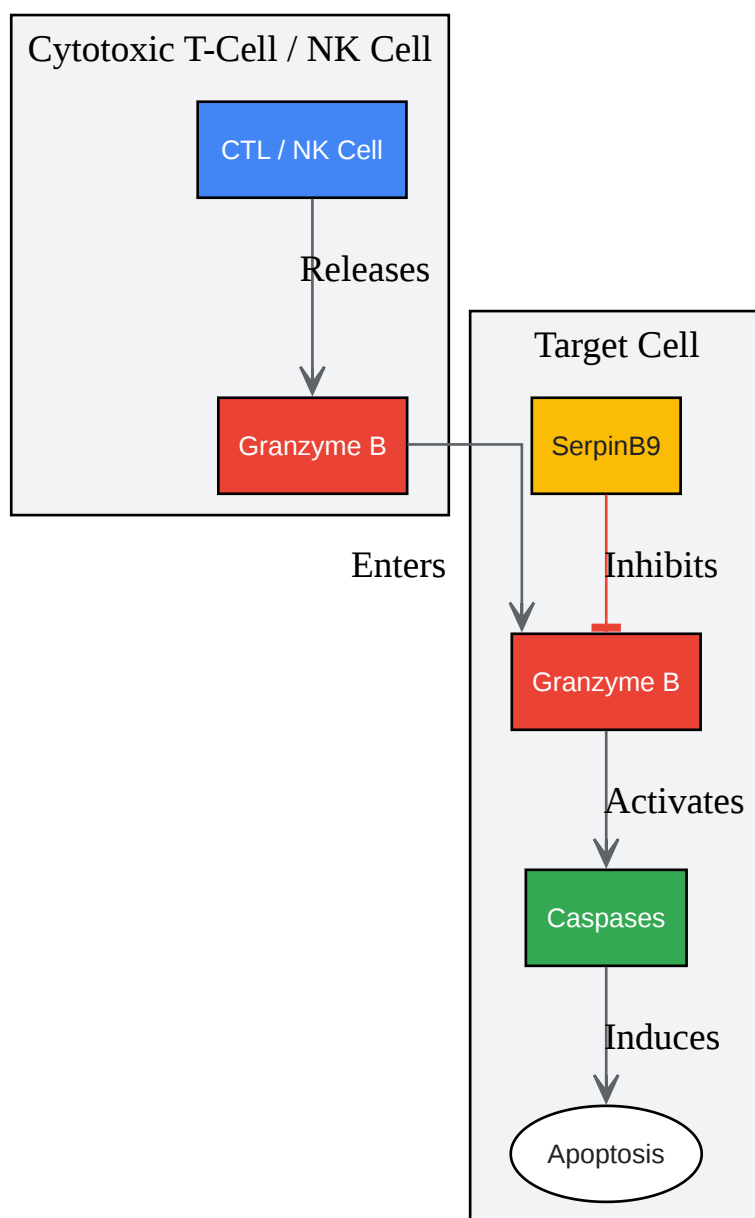
Quantifying protein expression across all human tissues is complex and data is often semi-quantitative, relying on methods like immunohistochemistry (IHC). The Human Protein Atlas notes that while SerpinB9 shows cytoplasmic expression, primarily in immune cells, a reliable estimation of the overall protein expression profile across all normal tissues could not be performed.^[4] The table below summarizes available data on protein expression levels.

Tissue	Expression Level	Method	Source
Lymphoid Tissue	High	IHC	[4]
Placenta	High	IHC	[3][4]
Testis	High	IHC	[3]
Ovary	High	IHC	[3]
Lung Adenocarcinoma	Higher than adjacent non-tumor tissue	IHC (H-score)	[5]
Immune Cells (CTLs, NK cells, Monocytes)	High	Flow Cytometry, IHC	[4][6]
Endothelial and Mesothelial Cells	Expressed	IHC	[3]
Heart Muscle	Low	IHC	
Prostate Cancer Cell Lines (PC3)	Measurable	Western Blot	[7]
Prostate Cancer Cell Lines (LNCaP)	Not Detected	Western Blot	[7]

Signaling Pathway and Experimental Workflows

SerpinB9-Mediated Inhibition of Granzyme B Signaling Pathway

SerpinB9's primary function is to protect cells from apoptosis induced by Granzyme B (GzmB). [2][3] Cytotoxic T lymphocytes and NK cells release GzmB, which enters target cells and initiates a caspase cascade, leading to cell death.[7] Intracellular SerpinB9 acts as a "suicide" inhibitor, forming an irreversible covalent bond with GzmB, thus inactivating it and preventing the downstream apoptotic signaling.[7]



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Caption: SerpinB9 inhibits Granzyme B-mediated apoptosis.

Experimental Workflow: Immunohistochemistry (IHC)

The following diagram outlines a typical workflow for the immunohistochemical detection of SerpinB9 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Caption: Workflow for Immunohistochemistry of SerpinB9.

Experimental Protocols

Immunohistochemistry (IHC) Protocol for SerpinB9

This protocol is a general guideline for the detection of SerpinB9 in FFPE human tissue sections. Optimization may be required for specific tissues and antibodies.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 x 5 minutes.
- Immerse in 100% Ethanol: 2 x 3 minutes.
- Immerse in 95% Ethanol: 1 minute.
- Immerse in 80% Ethanol: 1 minute.
- Rinse in distilled water: 5 minutes.

2. Antigen Retrieval:

- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
- Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature in the buffer for at least 20 minutes.

3. Peroxidase Blocking:

- Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

- Rinse with PBS (Phosphate Buffered Saline) 2 x 5 minutes.

4. Blocking:

- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

- Dilute the primary anti-SerpinB9 antibody in the blocking solution. A recommended starting dilution for a polyclonal antibody like Abcam ab36624 is 1:1600.[\[8\]](#)
- Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Rinse slides with PBS 3 x 5 minutes.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) according to the manufacturer's instructions for 1 hour at room temperature.

7. Detection:

- Rinse slides with PBS 3 x 5 minutes.
- Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Rinse with distilled water to stop the reaction.

8. Counterstaining:

- Counterstain with Hematoxylin for 30 seconds to 1 minute to stain cell nuclei.
- "Blue" the sections in running tap water.

9. Dehydration and Mounting:

- Dehydrate the sections through a graded series of ethanol (e.g., 80%, 95%, 100%).

- Clear in xylene and mount with a permanent mounting medium.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Protocol for SerpinB9

This protocol outlines the steps for quantifying SerpinB9 mRNA expression from total RNA.

1. RNA Isolation:

- Isolate total RNA from tissues or cells using a standard method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.
- Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.

2. DNase Treatment (Optional but Recommended):

- Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

3. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
- A typical reaction setup:
 - 1 µg Total RNA
 - 1 µL Primer (Oligo(dT) or Random Hexamers)
 - 1 µL dNTP mix (10 mM)
 - Nuclease-free water to 12 µL
- Incubate at 65°C for 5 minutes, then place on ice.
- Add:
 - 4 µL 5X Reaction Buffer
 - 1 µL Reverse Transcriptase
 - 1 µL RNase Inhibitor

- Incubate at 42-50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.

4. Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
 - 10 µL 2X SYBR Green Master Mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL cDNA template (diluted)
 - 6 µL Nuclease-free water
- Primer Sequences for Human SERPINB9:
 - Forward: 5'-TGGCACACAGTACCTGCTGAGA-3'^[9]
 - Reverse: 5'-GTGTTTCCTGGACTCTTCTGCAG-3'^[9]
- qPCR Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis (to verify product specificity)
- Analyze the data using the $\Delta\Delta C_t$ method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

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